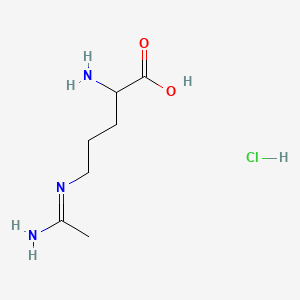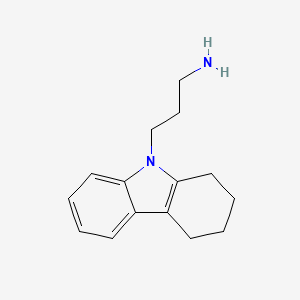
Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate is an organic compound belonging to the class of esters It is characterized by the presence of a phenoxyphenyl group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(4-phenoxyphenyl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.
Major Products Formed
Oxidation: 2,4-dioxo-4-(4-phenoxyphenyl)butanoic acid.
Reduction: 2,4-dihydroxy-4-(4-phenoxyphenyl)butanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
科学的研究の応用
Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenoxyphenyl group may enhance the compound’s binding affinity to its targets, thereby modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethyl 4-phenyl-2,4-dioxobutanoate
- Methyl 2,4-dioxo-4-phenylbutanoate
- Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Uniqueness
Ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
特性
分子式 |
C18H16O5 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
ethyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate |
InChI |
InChI=1S/C18H16O5/c1-2-22-18(21)17(20)12-16(19)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChIキー |
UIHMVLHYUDSLBI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)



![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)


![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)



